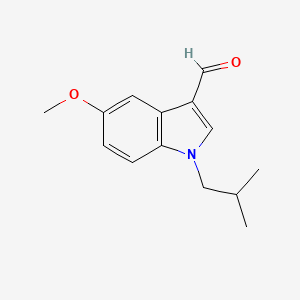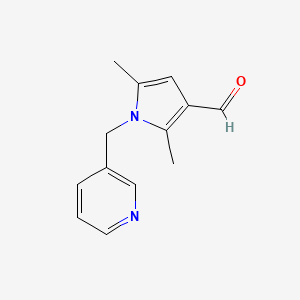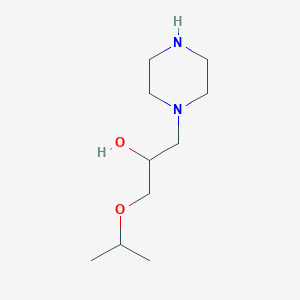
3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide
Overview
Description
3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides with potential biological activities. The papers provided discuss various derivatives of benzenesulfonamides, which have been synthesized and investigated for their potential applications, particularly in the field of medicinal chemistry. These compounds are of interest due to their inhibitory activity against carbonic anhydrase isozymes, which are significant in the progression of certain diseases, including cancer .
Synthesis Analysis
The synthesis of these compounds typically involves the condensation of different aldehydes with sulfadiazine or other sulfonamide derivatives. For instance, the compound (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Similarly, other derivatives have been synthesized using various starting materials and conditions to yield compounds with potential biological activities .
Molecular Structure Analysis
The molecular structures of these compounds have been characterized using various spectroscopic techniques, including FTIR, 1HNMR, UV-Visible spectroscopy, and X-ray crystallography. Computational methods such as Density Functional Theory (DFT) have also been employed to predict and compare the molecular structures with experimental data . The structural features of metal complexes containing benzenesulfonamide derivatives have been elucidated using elemental analysis, molar conductance, magnetic moment, and other spectroscopic methods .
Chemical Reactions Analysis
The benzenesulfonamide derivatives have been investigated for their reactivity in various biological systems. For example, the pyridinium derivatives of 3-aminobenzenesulfonamide have shown excellent inhibitory activity against carbonic anhydrase isozymes, which are over-expressed in certain carcinomas . The reactivity of metal complexes with benzenesulfonamide ligands has been studied through fluorescence quenching experiments, indicating potential applications in biological assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, have been predicted using computational tools like the Swiss ADME online tool. These properties are crucial for understanding the pharmacokinetic behavior of the compounds and their suitability as drug candidates . The compounds have also been screened for their antimicrobial activity, which is an important aspect of their chemical properties .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : Studies have demonstrated the synthesis and characterization of various derivatives of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, including their structural investigation using techniques like FTIR, NMR, and UV-Visible spectroscopy. These compounds are synthesized through reactions like condensation and sulfenylation, highlighting their chemical versatility and potential for creating novel compounds with varied properties (Elangovan et al., 2021).
Crystallography Studies : Crystal structure analysis of these compounds reveals intricate molecular arrangements, indicating potential for applications in material science and molecular engineering. This includes studies on their polymorphs and solvates, providing insights into their solid-state properties (Pratt et al., 2011).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of these compounds. For example, research indicates strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating bacterial infections (Ijuomah et al., 2022).
Mechanism of Action
While the specific mechanism of action for “3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide” is not provided in the search results, sulfonamides in general are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
properties
IUPAC Name |
3-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-11-4-1-5-12(7-11)18(16,17)15-9-10-3-2-6-14-8-10/h1-8,15H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTLYUDXBWQRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390416 | |
| Record name | 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide | |
CAS RN |
436095-43-1 | |
| Record name | 3-Amino-N-(3-pyridinylmethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436095-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)







![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)
![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)